
Antimycin A3
Overview
Description
Antimycin A3 is a natural antibiotic belonging to the antimycin family, characterized by a nine-membered dioxolane ring and a hydrophobic alkyl side chain. It is primarily isolated from Streptomyces species and acts as a potent inhibitor of mitochondrial electron transport chain (mETC) complex III by binding to the ubiquinol-cytochrome c oxidoreductase, thereby blocking cellular respiration . Beyond its role in mETC inhibition, this compound exhibits significant anticancer activity by targeting the anti-apoptotic protein Bcl-2, which is overexpressed in laryngeal cancer cells. This dual mechanism—disrupting mitochondrial function and inducing apoptosis—makes it a compound of interest in both antimicrobial and oncological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimycin A3 involves a series of complex chemical reactions. An improved synthesis method includes the lactonization of 3-O-benzyl or 3-O-isovaleryl derivatives of (2R, 3R, 4S)-4-(N-benzyloxycarbonyl-L-threonyloxy)-2-butyl-3-hydroxypentanoic acid . This process involves several steps, including acid hydrolysis, reduction with sodium borohydride, tritylation, acylation, detritylation, oxidation, and de-t-butylation . The final lactonization step is activated with silver perchlorate to form the nine-membered dilactone derivative, which is then deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Antimycin A3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Chromium trioxide-acetic acid-pyridine is commonly used for oxidation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Various acylation reactions are performed using N-benzyloxycarbonyl-O-t-butyl-L-threonine.
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used for further synthetic applications .
Scientific Research Applications
Induction of Apoptosis
Antimycin A3 has been extensively studied for its potential to induce apoptosis in cancer cells. Research indicates that it selectively targets cells with high levels of Bcl-2 expression, making it a promising candidate for treating cancers resistant to conventional therapies.
- Case Study: Laryngeal Cancer
- In a study focusing on laryngeal cancer cells (HEP-2), open-chain analogues of this compound demonstrated enhanced cytotoxicity compared to the original compound, with IC50 values ranging from 31.6 µM to 46.3 µM .
- The mechanism involved the binding of this compound to the Bcl-2 homology domain, promoting mitochondrial dysfunction and apoptosis .
Molecular Docking Studies
Molecular docking studies have been employed to evaluate the binding affinity of this compound and its analogues to various apoptotic proteins. These studies have revealed promising interactions that suggest potential therapeutic applications.
Compound | Target Protein | Docking Score (kcal/mol) | IC50 (µM) |
---|---|---|---|
This compound | Bcl-xL | -7.60 | 50 |
Amide 5 (analogue) | Mcl-1 | -7.05 | Not specified |
Segment 14 (analogue) | Bcl-xL | -4.93 | Not specified |
These findings indicate that modifications to the this compound structure can enhance its binding affinity and anticancer activity .
Antifungal Applications
Beyond its anticancer properties, this compound is also recognized for its antifungal activity. Historically, it has been utilized as a piscicide in aquaculture due to its effectiveness against various fungal pathogens affecting fish populations.
- Efficacy Against Fungal Species
Synthesis and Structural Modifications
The synthesis of this compound and its analogues has been a focal point of research aimed at improving efficacy and reducing side effects. Various synthetic pathways have been explored to create derivatives with enhanced biological activity.
Mechanism of Action
Antimycin A3 exerts its effects by binding to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle in the mitochondrial electron transport chain leads to the inhibition of oxidative phosphorylation, ultimately impairing cellular respiration . The production of ROS from damaged mitochondria further contributes to its inhibitory effects on cell growth .
Comparison with Similar Compounds
Antimycin A3 is part of a broader family of antimycin congeners (A1, A2, A3, A4, etc.), which differ in the structure of their alkyl side chains and lactone substitutions. Below is a detailed comparison based on structural features, biological activities, and pharmacological properties.
Structural Differences
Pharmacological Properties
- Limitations: Toxicity due to mETC inhibition; requires structural optimization to reduce off-target effects .
- Antimycin A1 :
- 2-Methoxythis compound :
Key Research Findings
Open-chain Analogues : Synthetic open-chain derivatives of this compound demonstrate enhanced cytotoxicity (IC50 31.6–46.3 µM) against HEP-2 laryngeal cancer cells compared to the parent compound, attributed to improved binding to the Bcl-2 hydrophobic groove .
Mechanistic Divergence: While this compound and its derivatives inhibit Bcl-2, 2-methoxythis compound loses mETC inhibition capacity, highlighting the importance of the 3-formylaminosalicyclic acid moiety for mitochondrial targeting .
Comparative Toxicity : this compound generates reactive oxygen species (ROS) in renal cells, whereas its analogue UK-2A shows reduced ROS generation, suggesting structural modifications can mitigate toxicity .
Biological Activity
Antimycin A3 is a member of the antimycin family, which consists of several compounds isolated from Streptomyces species. It has garnered attention for its significant biological activities, particularly in cancer research and mitochondrial function inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cancer cells, and potential therapeutic applications.
This compound is a nine-membered dilactone that acts primarily as an inhibitor of the mitochondrial electron transport chain, specifically targeting complex III (ubiquinol-cytochrome c oxidoreductase). By inhibiting this complex, this compound disrupts ATP production and induces oxidative stress within cells, leading to apoptosis in sensitive cell lines.
- Chemical Structure : this compound consists of two main components, A3a and A3b, which exhibit similar biological properties but may differ in potency and selectivity against various cancer types.
Biological Activity
-
Induction of Apoptosis :
- This compound has been shown to induce apoptosis selectively in cancer cells that overexpress anti-apoptotic proteins such as Bcl-2. In HeLa cells, the IC50 value for this compound was determined to be approximately 50 µM , indicating effective cytotoxicity at relatively low concentrations .
- The compound interacts with the Bcl-2 family proteins, mimicking BH3-only proteins that promote cell death by inhibiting Bcl-xL and Mcl-1, thereby facilitating mitochondrial membrane permeabilization .
-
Impact on c-Myc Protein Levels :
- Recent studies have identified Antimycin A as a promoter of c-Myc degradation via oxidative stress mechanisms. This effect is mediated through reactive oxygen species (ROS) production following mitochondrial damage .
- The reduction in c-Myc levels was shown to be concentration-dependent and could be reversed by antioxidants, demonstrating the critical role of ROS in this process.
Table 1: Summary of Key Studies on this compound
Molecular Docking Studies
Recent computational studies have utilized molecular docking techniques to explore the binding affinities of this compound and its analogs with Bcl-xl and Mcl-1 receptors. These studies revealed:
- Binding Affinity : this compound demonstrated a favorable docking score of −7.60 kcal/mol against Mcl-1, indicating strong potential for therapeutic applications targeting these apoptotic pathways .
- Structural Modifications : Variations in the chemical structure (e.g., addition of hydroxyl groups) were found to enhance binding efficiency and anticancer activity against various cell lines including breast (MDA-MB-231) and colorectal (HCT116) cancer cells .
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Antimycin A3 induces apoptosis in cancer cells?
this compound inhibits the electron transport chain by targeting mitochondrial complex III (ubiquinol-cytochrome c oxidoreductase), leading to ROS overproduction and subsequent apoptosis. It selectively kills cancer cells overexpressing anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL) by disrupting their interaction with pro-apoptotic proteins like Bax/Bak . Methodologically, this is validated via ROS assays (e.g., DCFH-DA fluorescence) and protein interaction studies (e.g., co-immunoprecipitation) .
Q. How do researchers design this compound analogues to improve anticancer activity?
Key structural modifications include replacing the nine-membered dilactone core with 18-membered polyhydroxylated or tetralactone cores (e.g., compounds 11 and 14) to enhance solubility and binding affinity. Introducing hydroxyl groups or 3-formylsalicyloyl moieties improves interactions with Bcl-2 catalytic sites (e.g., Asp32, Glu46) . Synthesis involves modular lactonization and hydroxylation steps, followed by in silico docking to prioritize candidates .
Q. What in vitro assays are used to evaluate the anticancer efficacy of this compound analogues?
Common assays include:
- Cytotoxicity : MTT or SRB assays on breast cancer cell lines (e.g., MDA-MB-231).
- Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays.
- Target engagement : Western blotting for Bcl-2/Bcl-xL downregulation and cytochrome c release .
Advanced Research Questions
Q. How can molecular docking resolve contradictions in binding affinity data for this compound analogues?
Contradictions arise from variations in protein conformations (e.g., Bcl-2 vs. Mcl-1) or ligand protonation states. To reconcile
Use AutoDock or similar tools to optimize ligand 3D structures (MarvinSketch) and assign Gasteiger charges.
Validate docking poses against crystallographic data (PDB IDs: 3ZLN for Bcl-xL, 5IEZ for Mcl-1).
Prioritize compounds with >4 hydrogen bonds (e.g., compound 11 binds Arg10, Glu11, Asp32, Asp168 in Bcl-2) and compare binding energies (ΔG ≤ −7.74 kcal/mol) .
Q. What experimental strategies address the low solubility of this compound in aqueous systems?
- Structural modification : Introduce hydroxyl groups (e.g., compound 14) or polyethylene glycol (PEG) chains.
- Formulation : Use liposomal encapsulation or cyclodextrin complexes.
- Biological testing : Assess solubility via shake-flask method (pH 7.4 buffer) and validate bioavailability in xenograft models .
Q. How do researchers validate the specificity of this compound analogues for Bcl-2 over off-target proteins?
Proteome-wide docking : Screen against non-Bcl-2 family proteins (e.g., kinases) using tools like SwissDock.
Selectivity assays : Compare IC50 values in Bcl-2-overexpressing vs. knockdown cell lines.
Structural analysis : Identify unique interactions (e.g., compound 14 forms dual hydrogen bonds with Asp32 in Bcl-2 but not Mcl-1) .
Q. Data Contradiction Analysis
Q. Why do some studies report divergent IC50 values for this compound analogues in breast cancer models?
Discrepancies stem from:
- Cell line heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+).
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters drug uptake.
- Core structure : 18-membered tetralactone analogues (compound 11) show 10-fold lower IC50 than nine-membered cores due to enhanced hydrogen bonding .
Q. Key Research Findings
Q. Methodological Recommendations
Properties
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
Record name | Antimycin A3b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
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Record name | Antimycin A3 | |
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Record name | Antimycin A3 | |
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Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
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Record name | ANTIMYCIN A3B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
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